Myristoyl tetrapeptide Ala-Ala-Pro-Val

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

分子式 |

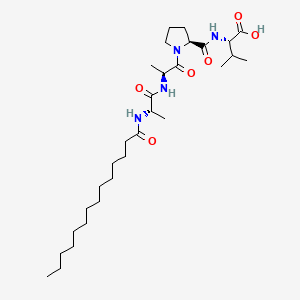

C30H54N4O6 |

|---|---|

分子量 |

566.8 g/mol |

IUPAC 名称 |

(2S)-3-methyl-2-[[(2S)-1-[(2S)-2-[[(2S)-2-(tetradecanoylamino)propanoyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]butanoic acid |

InChI |

InChI=1S/C30H54N4O6/c1-6-7-8-9-10-11-12-13-14-15-16-19-25(35)31-22(4)27(36)32-23(5)29(38)34-20-17-18-24(34)28(37)33-26(21(2)3)30(39)40/h21-24,26H,6-20H2,1-5H3,(H,31,35)(H,32,36)(H,33,37)(H,39,40)/t22-,23-,24-,26-/m0/s1 |

InChI 键 |

VPVFIAYGOLELSS-IGRGDXOOSA-N |

手性 SMILES |

CCCCCCCCCCCCCC(=O)N[C@@H](C)C(=O)N[C@@H](C)C(=O)N1CCC[C@H]1C(=O)N[C@@H](C(C)C)C(=O)O |

规范 SMILES |

CCCCCCCCCCCCCC(=O)NC(C)C(=O)NC(C)C(=O)N1CCCC1C(=O)NC(C(C)C)C(=O)O |

产品来源 |

United States |

Foundational & Exploratory

Myristoyl Tetrapeptide Ala-Ala-Pro-Val: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Myristoyl tetrapeptide Ala-Ala-Pro-Val (also referred to as mAAPV) is a synthetic, lipid-modified peptide that has demonstrated significant activity in modulating the extracellular matrix (ECM). This document provides an in-depth technical overview of its core mechanism of action, focusing on its dual effects of stimulating collagen synthesis and downregulating key matrix metalloproteinases (MMPs). The primary signaling pathway implicated is the Transforming Growth Factor-β (TGF-β)/SMAD cascade. This guide summarizes the available quantitative data, presents detailed experimental protocols for assessing its activity, and provides visual diagrams of the key molecular pathways and experimental workflows.

Core Mechanism of Action: Dual Regulation of the Extracellular Matrix

This compound's primary mechanism of action is the regulation of ECM homeostasis in dermal fibroblasts. It exerts a dual influence by simultaneously increasing the synthesis of key structural proteins while decreasing the expression of the enzymes responsible for their degradation.

Stimulation of Extracellular Matrix Protein Expression

In studies utilizing Hs68 human fibroblast cells, this compound has been shown to induce the expression of Type I collagen in a concentration-dependent manner.[1] This anabolic effect is critical for maintaining the structural integrity and youthful appearance of the skin. Furthermore, cDNA microarray analysis has revealed that the peptide upregulates the expression of several collagen genes.[1]

Inhibition of Matrix Metalloproteinase (MMP) Expression

Concurrently, the peptide suppresses the expression of MMPs, enzymes that degrade collagen and other ECM components.[1] Specifically, it has been shown to decrease the expression of MMP-1 and MMP-3, which are major contributors to the breakdown of the dermal matrix, a hallmark of skin aging.[1] It is important to note that this effect is on the gene expression of MMPs, rather than direct enzymatic inhibition.

Signaling Pathway: Activation of the TGF-β/SMAD Cascade

The regulatory effects of this compound on ECM components are mediated through the Transforming Growth Factor-β (TGF-β) signaling pathway.[1] This pathway is a central regulator of ECM synthesis in fibroblasts. The peptide's mechanism involves the activation of SMAD proteins, which are key downstream effectors of the TGF-β receptors.[1] Specifically, this compound directly activates SMAD2 and promotes the binding of SMAD3 to DNA, leading to the observed changes in gene expression for both collagens and MMPs.[1]

References

Myristoyl Tetrapeptide Ala-Ala-Pro-Val: A Technical Guide to its Discovery, Synthesis, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Myristoyl tetrapeptide Ala-Ala-Pro-Val is a synthetic lipopeptide that has garnered significant interest in the fields of dermatology and drug development for its role in promoting extracellular matrix (ECM) integrity. This technical guide provides a comprehensive overview of the discovery, chemical synthesis, and biological mechanism of action of this tetrapeptide. It details the scientific evidence for its ability to stimulate collagen synthesis and inhibit matrix metalloproteinases (MMPs), key processes in maintaining skin structure and function. This document consolidates quantitative data, experimental protocols, and visual representations of its signaling pathways to serve as a valuable resource for researchers and professionals in the field.

Discovery and Rationale

The tetrapeptide sequence Alanine-Alanine-Proline-Valine (Ala-Ala-Pro-Val) was initially identified as a potent inhibitor of human neutrophil elastase (HNE).[1] HNE is a serine protease implicated in the degradation of various ECM proteins, including elastin, and plays a role in chronic inflammatory skin conditions. The inhibitory action of this specific peptide sequence on HNE provided the foundational rationale for its exploration as a modulator of ECM homeostasis.

Further development led to the N-terminal myristoylation of the Ala-Ala-Pro-Val peptide. The addition of the myristoyl group, a 14-carbon saturated fatty acid, enhances the lipophilicity of the peptide. This modification is designed to improve its penetration through the stratum corneum, the outermost layer of the skin, thereby increasing its bioavailability to target cells within the dermis, such as fibroblasts.[2][3]

Chemical Synthesis

The synthesis of Myristoyl-Ala-Ala-Pro-Val is typically achieved through solid-phase peptide synthesis (SPPS), followed by N-terminal myristoylation.

Solid-Phase Peptide Synthesis (SPPS) of Ala-Ala-Pro-Val

SPPS allows for the stepwise addition of amino acids to a growing peptide chain anchored to an insoluble resin support. The Fmoc (9-fluorenylmethyloxycarbonyl) protection strategy is commonly employed.

Experimental Protocol: Manual Solid-Phase Peptide Synthesis of Ala-Ala-Pro-Val

-

Resin Preparation: Swell a suitable resin (e.g., Rink Amide resin for a C-terminal amide) in a non-polar solvent like N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP).

-

First Amino Acid Coupling (Valine):

-

Remove the Fmoc protecting group from the resin by treating it with a solution of 20% piperidine (B6355638) in DMF.

-

Wash the resin thoroughly with DMF.

-

Activate the carboxyl group of Fmoc-Val-OH using a coupling agent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of a base like N,N-diisopropylethylamine (DIEA) in DMF.

-

Add the activated amino acid solution to the resin and allow the coupling reaction to proceed.

-

Wash the resin to remove excess reagents.

-

-

Subsequent Amino Acid Couplings (Proline, Alanine, Alanine): Repeat the deprotection and coupling steps sequentially for Fmoc-Pro-OH, Fmoc-Ala-OH, and another Fmoc-Ala-OH.

-

Cleavage from Resin: Once the tetrapeptide sequence is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers (e.g., water, triisopropylsilane).

-

Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Characterization: Confirm the identity and purity of the synthesized Ala-Ala-Pro-Val peptide using mass spectrometry and analytical HPLC.

N-Terminal Myristoylation

The purified tetrapeptide is then myristoylated at its N-terminus.

Experimental Protocol: Myristoylation of Ala-Ala-Pro-Val

-

Dissolution: Dissolve the purified Ala-Ala-Pro-Val peptide in a suitable aprotic solvent such as DMF.

-

Acylation: Add myristoyl chloride to the peptide solution in the presence of a non-nucleophilic base (e.g., DIEA) to neutralize the generated hydrochloric acid. The reaction is typically carried out at room temperature.

-

Reaction Monitoring: Monitor the progress of the reaction by HPLC until the starting peptide is consumed.

-

Purification: Purify the resulting Myristoyl-Ala-Ala-Pro-Val by RP-HPLC to remove unreacted starting materials and byproducts.

-

Lyophilization and Characterization: Lyophilize the purified lipopeptide to obtain a stable powder and confirm its identity and purity using mass spectrometry and analytical HPLC.

Mechanism of Action

This compound exerts its biological effects primarily by stimulating the synthesis of ECM components and inhibiting their degradation. The key signaling pathway involved is the Transforming Growth Factor-beta (TGF-β) pathway.

Stimulation of Extracellular Matrix Protein Synthesis

The peptide has been shown to upregulate the expression of several types of collagen, which are crucial for the skin's structural integrity.

Signaling Pathway: TGF-β/SMAD Pathway Activation

References

- 1. Using Fluorogenic Peptide Substrates to Assay Matrix Metalloproteinases | Springer Nature Experiments [experiments.springernature.com]

- 2. Myristoyl-Based Transport of Peptides into Living Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Myristoyl-based transport of peptides into living cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Myristoyl Tetrapeptide Ala-Ala-Pro-Val: A Deep Dive into its Structure-Activity Relationship for Extracellular Matrix Regulation

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction: Myristoyl Tetrapeptide Ala-Ala-Pro-Val is a synthetic lipopeptide that has garnered significant interest in the fields of dermatology and drug development for its potential to modulate the extracellular matrix (ECM). This technical guide provides a comprehensive overview of the structure-activity relationship of this peptide, detailing its mechanism of action, summarizing key experimental findings, and providing detailed protocols for its evaluation. The myristoyl moiety, a 14-carbon saturated fatty acid, enhances the peptide's bioavailability and skin penetration, allowing the Ala-Ala-Pro-Val tetrapeptide to exert its biological effects on dermal fibroblasts.

I. Mechanism of Action: Upregulation of ECM Synthesis and Inhibition of Degradation

This compound primarily functions by stimulating the synthesis of crucial extracellular matrix proteins while simultaneously inhibiting the enzymes responsible for their degradation. This dual action makes it a potent agent for skin rejuvenation and tissue repair.

Stimulation of Extracellular Matrix Protein Expression

The peptide sequence Ala-Ala-Pro-Val has been shown to mimic the action of Transforming Growth Factor-β (TGF-β), a key cytokine that regulates the expression of ECM components.[1] By activating the TGF-β signaling pathway, this compound upregulates the gene expression of various types of collagen and other essential ECM proteins.

A study on human fibroblast cells (Hs68) demonstrated that treatment with this compound (referred to as mAAPV) led to a significant increase in the expression of several collagen genes, including COL1A1, COL1A2, COL3A1, COL5A1, and COL6A3.[1] This indicates a broad-spectrum effect on the synthesis of the primary structural components of the dermal matrix.

Inhibition of Matrix Metalloproteinases (MMPs)

In addition to promoting ECM synthesis, this compound also plays a crucial role in preventing its breakdown. The same in vitro study showed that the peptide downregulates the expression of matrix metalloproteinases (MMPs), a family of enzymes responsible for the degradation of collagen and other ECM proteins.[1] Specifically, the expression of MMP1 and MMP3, two key collagenases, was decreased in the presence of the peptide.[1] This inhibitory effect is further supported by the upregulation of Tissue Inhibitor of Metalloproteinases (TIMPs), such as TIMP1 and TIMP3, which are the natural inhibitors of MMPs.[1]

II. Signaling Pathway: The TGF-β/SMAD Cascade

The biological activity of this compound is mediated through the canonical TGF-β/SMAD signaling pathway. This pathway is a central regulator of cellular processes, including growth, differentiation, and ECM homeostasis.

Upon binding to the TGF-β receptor complex on the surface of fibroblasts, the peptide initiates a phosphorylation cascade. This leads to the activation of the downstream signaling molecules, SMAD2 and SMAD3.[1] Activated SMAD2 and SMAD3 then form a complex with SMAD4, which translocates to the nucleus. Inside the nucleus, this SMAD complex acts as a transcription factor, binding to specific DNA sequences in the promoter regions of target genes to modulate their expression.[1] This results in the increased transcription of collagen and other ECM protein genes and the decreased transcription of MMP genes.

III. Quantitative Data Summary

| Gene Target Category | Specific Genes Affected | Observed Effect | Reference |

| Extracellular Matrix Proteins | COL1A1, COL1A2, COL3A1, COL5A1, COL6A3 | Upregulation | [1] |

| Matrix Metalloproteinases | MMP1, MMP3 | Downregulation | [1] |

| Tissue Inhibitors of MMPs | TIMP1, TIMP3 | Upregulation | [1] |

IV. Experimental Protocols

The following are detailed methodologies for key experiments relevant to assessing the structure-activity relationship of this compound.

Synthesis of this compound

Objective: To synthesize the lipopeptide Myristoyl-Ala-Ala-Pro-Val.

Methodology: Solid-Phase Peptide Synthesis (SPPS) using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry is the standard method.

-

Resin Preparation: A suitable resin (e.g., Wang or Rink amide resin) is used as the solid support.

-

Amino Acid Coupling: The C-terminal amino acid (Valine) is first coupled to the resin.

-

Deprotection: The Fmoc protecting group is removed from the N-terminus of the attached amino acid using a solution of piperidine (B6355638) in dimethylformamide (DMF).

-

Sequential Coupling: The subsequent amino acids (Proline, Alanine (B10760859), Alanine) are sequentially coupled to the growing peptide chain using a coupling agent such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).

-

Myristoylation: After the final alanine is coupled and deprotected, myristic acid is coupled to the N-terminus of the tetrapeptide.

-

Cleavage and Deprotection: The myristoylated peptide is cleaved from the resin, and all side-chain protecting groups are removed using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers.

-

Purification: The crude peptide is purified using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Characterization: The final product is characterized by mass spectrometry and analytical HPLC to confirm its identity and purity.

In Vitro Fibroblast Culture and Treatment

Objective: To culture human dermal fibroblasts and treat them with this compound to assess its biological activity.

Methodology:

-

Cell Culture: Human dermal fibroblasts (e.g., Hs68 or primary cells) are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), penicillin (100 U/mL), and streptomycin (B1217042) (100 µg/mL) at 37°C in a humidified atmosphere of 5% CO2.

-

Cell Seeding: Cells are seeded in appropriate culture plates (e.g., 6-well plates for RNA extraction, 96-well plates for cell viability assays) at a suitable density and allowed to adhere overnight.

-

Peptide Preparation: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO) and then diluted to the desired final concentrations in serum-free DMEM.

-

Treatment: The culture medium is replaced with the serum-free medium containing different concentrations of the peptide or a vehicle control (DMSO). Cells are incubated for a specified period (e.g., 24-48 hours).

Gene Expression Analysis by Real-Time Quantitative PCR (RT-qPCR)

Objective: To quantify the changes in the expression of ECM and MMP-related genes in fibroblasts treated with the peptide.

Methodology:

-

RNA Extraction: Total RNA is extracted from the treated and control cells using a commercial RNA isolation kit.

-

cDNA Synthesis: First-strand complementary DNA (cDNA) is synthesized from the extracted RNA using a reverse transcriptase enzyme.

-

RT-qPCR: The relative expression levels of target genes (e.g., COL1A1, MMP1) are quantified using a real-time PCR system with specific primers and a fluorescent dye (e.g., SYBR Green). A housekeeping gene (e.g., GAPDH) is used as an internal control for normalization.

-

Data Analysis: The relative gene expression is calculated using the ΔΔCt method.

V. Conclusion

The structure-activity relationship of this compound is centered on its ability to mimic the effects of TGF-β, leading to a favorable modulation of the extracellular matrix. The myristoyl group facilitates its delivery to the target cells, where the tetrapeptide sequence activates the SMAD signaling pathway. This results in a dual benefit of increased collagen synthesis and decreased MMP-mediated degradation. The collective evidence from in vitro studies strongly supports its potential as an active ingredient in formulations aimed at skin rejuvenation and repair. Further research to elucidate its precise binding kinetics and to obtain quantitative efficacy data (IC50/EC50) will be invaluable for its continued development and application in therapeutic and cosmetic contexts.

References

In Vitro Effects of Myristoyl Tetrapeptide Ala-Ala-Pro-Val on Skin Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Myristoyl tetrapeptide Ala-Ala-Pro-Val (mAAPV) is a synthetic lipopeptide that has demonstrated significant potential in modulating the extracellular matrix (ECM) of the skin. This technical guide provides an in-depth analysis of the in vitro effects of mAAPV on dermal fibroblasts, focusing on its dual action of stimulating ECM protein expression and inhibiting matrix metalloproteinases (MMPs). Through the activation of the TGF-β/SMAD signaling pathway, mAAPV promotes collagen synthesis while concurrently reducing the expression of degradative enzymes like MMP-1 and MMP-3. This document summarizes the available quantitative data, details relevant experimental protocols, and visualizes the key molecular pathways and experimental workflows to support further research and development in the field of dermatology and cosmetic science.

Introduction

The structural integrity and youthful appearance of the skin are largely dependent on the composition and organization of the extracellular matrix (ECM), which is primarily composed of collagen and elastin (B1584352) fibers. Dermal fibroblasts are the key cell type responsible for the synthesis and remodeling of the ECM. With aging and exposure to environmental stressors, the balance between ECM synthesis and degradation is disrupted, leading to a net loss of structural proteins and the visible signs of aging.

This compound is a lipophilic peptide designed to enhance skin penetration and bioavailability. The tetrapeptide sequence Ala-Ala-Pro-Val is a known inhibitor of human neutrophil elastase (HNE), an enzyme implicated in inflammatory skin conditions and ECM degradation. The addition of a myristoyl group, a C14 fatty acid, enhances its affinity for the lipid bilayers of skin cells, thereby increasing its efficacy. In vitro studies have revealed that mAAPV's primary mechanism of action involves the modulation of the Transforming Growth Factor-beta (TGF-β) signaling pathway, a critical regulator of ECM homeostasis.

Quantitative Data on the In Vitro Effects of this compound

The following tables summarize the key quantitative findings from in vitro studies on human dermal fibroblasts (Hs68 cell line).

Table 1: Inhibition of Matrix Metalloproteinase (MMP) Expression in Human Dermal Fibroblasts

| Biomarker | Peptide Concentration | Incubation Time | Result | Reference |

| MMP-1 Protein | 0.04 µM | 48 hours | 22% inhibition (expression reduced to 78% ± 11.2% of control) | [1] |

| MMP-1 Protein | 0.2 µM | 48 hours | 30% inhibition (expression reduced to 70% ± 7.7% of control) | [1] |

| MMP-1 Gene | 0.04 µM, 0.2 µM | Not specified | Significant inhibitory effect | [1] |

| MMP-3 Gene | Not specified | Not specified | Decreased expression | [1][2] |

Table 2: Stimulation of Extracellular Matrix (ECM) Related Gene Expression in Human Dermal Fibroblasts

| Gene | Peptide Concentration | Result | Reference |

| COL1A1 (Collagen Type I Alpha 1) | Not specified | Increased expression | [1][2] |

| COL1A2 (Collagen Type I Alpha 2) | Not specified | Increased expression | [1][2] |

| COL3A1 (Collagen Type III Alpha 1) | Not specified | Increased expression | [1][2] |

| COL5A1 (Collagen Type V Alpha 1) | Not specified | Increased expression | [1][2] |

| COL6A3 (Collagen Type VI Alpha 3) | Not specified | Increased expression | [1][2] |

| TIMP1 (Tissue Inhibitor of Metalloproteinases 1) | Not specified | Decreased expression | [1][2] |

| TIMP3 (Tissue Inhibitor of Metalloproteinases 3) | Not specified | Decreased expression | [1][2] |

Note: The referenced studies utilized cDNA microarray analysis to assess gene expression changes. While specific fold-change values were not provided in the primary text, the data indicates a significant upregulation of various collagen genes and a downregulation of MMP-related genes.

Signaling Pathway

This compound exerts its effects on skin cells primarily through the activation of the canonical Transforming Growth Factor-beta (TGF-β)/SMAD signaling pathway. This pathway is a fundamental regulator of cellular processes, including proliferation, differentiation, and ECM production.

The proposed mechanism is as follows:

-

TGF-β Receptor Activation: While direct binding of mAAPV to the TGF-β receptor has not been explicitly demonstrated, the resulting downstream signaling cascade strongly mimics that of TGF-β ligand binding.

-

SMAD2 Phosphorylation: Upon pathway activation, mAAPV directly activates SMAD2, a key receptor-regulated SMAD (R-SMAD).[1][2]

-

SMAD3 DNA Binding: The activation of SMAD2 leads to the induction of SMAD3, another R-SMAD, which then translocates to the nucleus.

-

Gene Transcription: In the nucleus, the activated SMAD complex binds to specific DNA sequences in the promoter regions of target genes, leading to the increased transcription of genes encoding for ECM proteins (e.g., various collagens) and the decreased transcription of genes encoding for MMPs.[1][2]

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the in vitro assessment of this compound.

Cell Culture of Human Dermal Fibroblasts

-

Cell Line: Hs68 human dermal fibroblasts (ATCC).

-

Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% antibiotic-antimycotic solution.

-

Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO₂.

-

Subculturing: When cells reach 80-90% confluency, they are detached using trypsin-EDTA, neutralized with culture medium, and re-seeded at a lower density for continued growth.

-

Peptide Treatment: For experiments, cells are seeded in appropriate culture vessels (e.g., 6-well plates, 96-well plates). After adherence, the culture medium is replaced with a medium containing the desired concentrations of this compound (solubilized in a suitable vehicle, e.g., DMSO, with the final vehicle concentration kept constant across all conditions, typically ≤0.1%).

Quantification of MMP-1 by ELISA

References

The Role of Myristoylation in Ala-Ala-Pro-Val Peptide Function: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The synthetic lipopeptide, Myristoyl-Ala-Ala-Pro-Val, has emerged as a molecule of interest with reported bioactivity in modulating the extracellular matrix (ECM). This technical guide provides an in-depth analysis of the role of myristoylation in the function of the Ala-Ala-Pro-Val (AAPV) tetrapeptide. While the core AAPV sequence has been investigated in other contexts as a protease inhibitor, its conjugation with a myristoyl group appears to confer specific functionalities related to ECM regulation. This document will explore the physicochemical implications of myristoylation, the predicted mechanism of action of the myristoylated peptide, detailed experimental protocols for its characterization, and a discussion of its potential therapeutic applications.

Myristoylation, the attachment of a 14-carbon saturated fatty acid (myristate), is a lipid modification that can dramatically alter the properties of a peptide.[1] In the case of Myristoyl-AAPV, this modification is likely synthetic, as the peptide lacks the N-terminal glycine (B1666218) residue typically required for enzymatic myristoylation by N-myristoyltransferase (NMT).[1][2] The addition of the myristoyl group significantly increases the hydrophobicity of the AAPV peptide, a key factor in its cellular uptake and interaction with biological membranes.[3][4]

The primary reported function of Myristoyl-AAPV is the stimulation of ECM protein expression and the inhibition of matrix metalloproteinases (MMPs).[5] This dual action suggests a potential role in tissue repair, anti-aging applications, and the modulation of pathological conditions characterized by ECM degradation. This guide will provide the scientific foundation and experimental framework for researchers and drug development professionals to further investigate and harness the therapeutic potential of this intriguing molecule.

The Physicochemical Impact of Myristoylation on the Ala-Ala-Pro-Val Peptide

The Ala-Ala-Pro-Val tetrapeptide is composed of amino acids that confer specific structural and chemical properties. The presence of proline introduces a rigid bend in the peptide backbone, while alanine (B10760859) and valine contribute to its overall hydrophobicity.[6] The addition of a myristoyl group via a stable amide bond to the N-terminus of this peptide has several profound effects:

-

Increased Hydrophobicity: Myristate is a C14 fatty acid, and its long hydrocarbon tail dramatically increases the lipophilicity of the AAPV peptide. This is a critical feature that facilitates the peptide's interaction with and potential translocation across the lipid bilayers of cell membranes.[3][4]

-

Enhanced Membrane Association: The myristoyl group can act as a hydrophobic anchor, promoting the localization of the peptide to cellular membranes.[1][7] This association can be transient or stable and is crucial for the peptide to interact with membrane-bound receptors or signaling complexes.

-

Self-Assembly and Aggregation: The amphipathic nature of the myristoylated peptide, with its hydrophobic tail and more polar peptide headgroup, can lead to self-assembly into micelles or other aggregates in aqueous environments.[4] This behavior can influence its bioavailability and mechanism of action.

-

Improved Cellular Uptake: Myristoylation has been shown to be an effective strategy for enhancing the intracellular delivery of peptides.[3] The lipid anchor can facilitate passive diffusion across the cell membrane or promote uptake via endocytic pathways.

Predicted Mechanism of Action

Based on its reported biological activities, a plausible mechanism of action for Myristoyl-AAPV involves its interaction with cell surface receptors and subsequent modulation of intracellular signaling pathways that govern ECM homeostasis.

Signaling Pathway for ECM Regulation

The transforming growth factor-beta (TGF-β) signaling pathway is a primary regulator of ECM protein synthesis, including collagens and fibronectin. Conversely, the mitogen-activated protein kinase (MAPK) pathways (e.g., ERK, JNK, p38) are often involved in the upregulation of MMPs in response to inflammatory stimuli. It is hypothesized that Myristoyl-AAPV may act as a modulator of these pathways.

In this proposed pathway, Myristoyl-AAPV interacts with a putative cell surface receptor. This interaction leads to the activation of the TGF-β signaling cascade, promoting the formation and nuclear translocation of the Smad protein complex, which in turn upregulates the transcription of genes encoding ECM proteins. Simultaneously, the peptide may inhibit pro-inflammatory signaling pathways like MAPK, which would otherwise lead to the expression of MMPs.

Quantitative Data Summary

As of the current literature survey, specific quantitative data for the Myristoyl-AAPV peptide is not widely available in peer-reviewed publications. The following table presents hypothetical data based on the expected outcomes of the experimental protocols detailed in the subsequent section. This serves as a template for researchers to populate with their own experimental findings.

| Parameter | Myristoyl-AAPV | AAPV (unmodified) | Vehicle Control | Assay Method |

| Collagen Type I mRNA Expression (Fold Change) | 5.2 ± 0.6 | 1.1 ± 0.2 | 1.0 ± 0.1 | qRT-PCR |

| MMP-1 Protein Secretion (% of Control) | 35 ± 5% | 95 ± 8% | 100 ± 7% | ELISA |

| Cellular Uptake (Mean Fluorescence Intensity) | 8500 ± 1200 | 500 ± 150 | 100 ± 30 | Flow Cytometry (with fluorescently labeled peptide) |

| IC50 for Proteinase K Inhibition (µM) | >100 | 25 ± 4 | N/A | Protease Activity Assay |

Experimental Protocols

To validate the proposed mechanism of action and quantify the biological effects of Myristoyl-AAPV, a series of key experiments are required.

Synthesis and Purification of Myristoylated AAPV

A workflow for the synthesis and purification of the myristoylated peptide is outlined below.

Methodology:

-

Solid-Phase Peptide Synthesis (SPPS): The AAPV peptide is synthesized on a solid support resin (e.g., Rink amide resin) using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry. The synthesis proceeds from the C-terminus (Valine) to the N-terminus (Alanine).

-

Myristoylation: Following the final Fmoc deprotection of the N-terminal alanine, myristic acid is coupled to the free amine using standard peptide coupling reagents (e.g., HBTU/DIPEA).

-

Cleavage and Deprotection: The myristoylated peptide is cleaved from the resin, and any side-chain protecting groups are removed using a cleavage cocktail (e.g., trifluoroacetic acid, triisopropylsilane, and water).

-

Purification: The crude peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC) on a C18 column.

-

Characterization: The purity and identity of the final product are confirmed by analytical RP-HPLC and mass spectrometry (e.g., ESI-MS or MALDI-TOF).[8]

In Vitro Cell-Based Assays

Cell Culture: Human dermal fibroblasts or other relevant cell lines are cultured in appropriate media.

Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis:

-

Treatment: Cells are treated with Myristoyl-AAPV, unmodified AAPV, or a vehicle control for a specified time (e.g., 24 hours).

-

RNA Extraction: Total RNA is extracted from the cells using a commercial kit.

-

cDNA Synthesis: RNA is reverse-transcribed into cDNA.

-

qPCR: The expression levels of target genes (e.g., COL1A1, MMP1) and a housekeeping gene (e.g., GAPDH) are quantified by qPCR using specific primers.

-

Data Analysis: Relative gene expression is calculated using the ΔΔCt method.

Enzyme-Linked Immunosorbent Assay (ELISA) for Protein Secretion:

-

Treatment: Cells are treated as described above.

-

Supernatant Collection: The cell culture supernatant is collected.

-

ELISA: The concentration of secreted proteins (e.g., pro-collagen type I, MMP-1) in the supernatant is measured using specific ELISA kits according to the manufacturer's instructions.

Western Blotting for Signaling Pathway Analysis:

-

Treatment: Cells are treated for shorter time points (e.g., 0, 15, 30, 60 minutes) to observe signaling events.

-

Cell Lysis: Cells are lysed to extract total protein.

-

SDS-PAGE and Transfer: Protein lysates are separated by SDS-PAGE and transferred to a PVDF membrane.

-

Immunoblotting: The membrane is probed with primary antibodies against phosphorylated and total proteins of interest (e.g., phospho-Smad2, total Smad2, phospho-p38, total p38).

-

Detection: The bands are visualized using a chemiluminescent substrate and an imaging system.

Cellular Uptake and Localization Studies

Synthesis of a Fluorescently Labeled Peptide: A fluorescent dye (e.g., fluorescein) can be attached to the C-terminus of the Myristoyl-AAPV peptide during synthesis.

Confocal Microscopy:

-

Treatment: Live cells are incubated with the fluorescently labeled Myristoyl-AAPV.

-

Staining: Cell membranes and nuclei can be counterstained with specific dyes (e.g., CellMask, Hoechst).

-

Imaging: The subcellular localization of the peptide is visualized using a confocal microscope.

Flow Cytometry:

-

Treatment: Cells are incubated with the fluorescently labeled peptide.

-

Washing: Cells are washed to remove any non-internalized peptide.

-

Analysis: The fluorescence intensity of individual cells is measured by flow cytometry to quantify peptide uptake.

Concluding Remarks

The myristoylation of the Ala-Ala-Pro-Val peptide represents a promising strategy for the development of a bioactive agent with potential applications in dermatology, wound healing, and regenerative medicine. The addition of the myristoyl group is critical for its cellular uptake and likely plays a key role in its ability to modulate signaling pathways that control ECM homeostasis. The experimental framework provided in this guide offers a comprehensive approach to validating the reported functions of Myristoyl-AAPV and elucidating its precise mechanism of action. Further research in this area is warranted to fully characterize the therapeutic potential of this and other myristoylated peptides.

References

- 1. Myristoylation - Wikipedia [en.wikipedia.org]

- 2. Amino-terminal processing of proteins by N-myristoylation. Substrate specificity of N-myristoyl transferase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Myristoyl-Based Transport of Peptides into Living Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Membrane interaction of small N-myristoylated peptides: implications for membrane anchoring and protein-protein association - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Amino acid - Wikipedia [en.wikipedia.org]

- 7. creative-diagnostics.com [creative-diagnostics.com]

- 8. Mass spectrometry analysis of synthetically myristoylated peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Myristoyl Tetrapeptide Ala-Ala-Pro-Val

For Researchers, Scientists, and Drug Development Professionals

Abstract

Myristoyl tetrapeptide Ala-Ala-Pro-Val is a synthetic lipopeptide that has garnered interest in the fields of dermatology and pharmacology. This guide provides a comprehensive overview of its physicochemical properties, biological activities, and the experimental methodologies used for its synthesis, purification, and characterization. The peptide's known functions include the stimulation of extracellular matrix (ECM) protein synthesis and the inhibition of matrix metalloproteinases (MMPs), suggesting its potential in anti-aging and tissue repair applications. Furthermore, the core tetrapeptide, Ala-Ala-Pro-Val, is a known inhibitor of human neutrophil elastase (HNE), implicating a role in modulating inflammatory processes. This document serves as a technical resource for researchers and professionals engaged in the study and development of therapeutic peptides.

Physicochemical Properties

The physicochemical properties of this compound are crucial for its formulation, delivery, and biological activity. The covalent attachment of a myristoyl group, a C14 saturated fatty acid, to the N-terminus of the Ala-Ala-Pro-Val tetrapeptide significantly increases its lipophilicity, which can enhance its penetration through biological membranes.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source/Method |

| Chemical Name | N-Myristoyl-L-alanyl-L-alanyl-L-prolyl-L-valine | IUPAC Nomenclature |

| CAS Number | 1616261-46-1 | Chemical Abstracts Service |

| Molecular Formula | C29H52N4O6 | Calculated |

| Molecular Weight | 568.75 g/mol | Calculated |

| Calculated logP | 3.2 | Calculated (e.g., using Molinspiration) |

| Solubility | Limited solubility in aqueous buffers. Soluble in organic solvents such as Dimethyl Sulfoxide (DMSO) and N,N-Dimethylformamide (DMF).[1] | Inferred from related compounds |

| Stability | Stock solutions in organic solvents are stable for up to 3 months at -20°C. Hydrolysis of peptide bonds is a primary degradation pathway in aqueous solutions. Long-term storage at -80°C is recommended. | Inferred from related compounds |

Biological Activity and Signaling Pathways

This compound exhibits a range of biological activities primarily related to skin health and inflammation modulation.

Stimulation of Extracellular Matrix (ECM) Protein Synthesis

The peptide has been reported to stimulate the expression of key ECM proteins, such as collagen and fibronectin.[2] This activity is crucial for maintaining the structural integrity and elasticity of the skin. The proposed signaling pathway involves the interaction of the lipopeptide with cell surface receptors on fibroblasts, leading to the activation of downstream signaling cascades that upregulate the transcription and translation of ECM components.

References

Elucidation of the Myristoyl Tetrapeptide Ala-Ala-Pro-Val Signaling Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Myristoyl Tetrapeptide Ala-Ala-Pro-Val is a synthetic lipopeptide that has demonstrated significant potential in skin rejuvenation and repair. This technical guide provides an in-depth elucidation of its core signaling pathway, consolidating available research to offer a comprehensive resource for scientific and drug development applications. The primary mechanism of action for this tetrapeptide is the inhibition of human neutrophil elastase (HNE), a key enzyme in the degradation of the extracellular matrix (ECM). This inhibition leads to the preservation of vital structural proteins such as elastin (B1584352) and collagen. Furthermore, compelling evidence reveals a secondary signaling cascade involving the activation of the Transforming Growth Factor-β (TGF-β) pathway, which actively promotes the synthesis of new ECM components. This dual-action approach—protecting existing ECM and stimulating new synthesis—positions this compound as a promising agent in dermatology and cosmetic science. This guide presents quantitative data, detailed experimental protocols, and visual representations of the signaling pathways to facilitate a deeper understanding and further research into this potent tetrapeptide.

Introduction

The integrity of the dermal extracellular matrix (ECM), primarily composed of collagen and elastin fibers, is crucial for maintaining the skin's structural integrity, elasticity, and youthful appearance. The aging process, along with environmental aggressors, leads to the upregulation of proteases, such as human neutrophil elastase (HNE), that degrade these essential proteins, resulting in wrinkle formation and loss of skin firmness.[1][2] this compound, a lipophilic peptide, has emerged as a targeted solution to counteract these degenerative processes. Its myristoylated nature enhances its penetration into the skin, allowing it to reach the dermal layer where it exerts its biological effects. This guide will detail the molecular signaling pathways through which this tetrapeptide operates.

Core Signaling Pathway: Inhibition of Human Neutrophil Elastase

The foundational mechanism of this compound is its potent and specific inhibition of human neutrophil elastase.[1] HNE is a serine protease stored in the azurophilic granules of neutrophils and is released during inflammatory processes.[1] In the skin, elevated HNE activity contributes significantly to the breakdown of elastin and collagen, key components of the ECM.[1][3]

The Ala-Ala-Pro-Val peptide sequence mimics the substrate binding site of HNE, acting as a competitive inhibitor. By binding to the active site of HNE, the tetrapeptide prevents the enzyme from degrading its natural substrates, thereby preserving the structural integrity of the ECM.

Secondary Signaling Pathway: Activation of TGF-β/SMAD Cascade

Beyond its protective role through HNE inhibition, this compound actively stimulates the synthesis of new ECM proteins by modulating the Transforming Growth Factor-β (TGF-β) signaling pathway.[4][5] Research has shown that the gene expression pattern regulated by this tetrapeptide is strikingly similar to that induced by TGF-β.[4]

The proposed mechanism involves the direct activation of SMAD2 and the induction of SMAD3 binding to DNA.[4][5] The SMAD proteins are key intracellular mediators of the TGF-β signaling cascade. Upon activation by the TGF-β receptor complex, receptor-regulated SMADs (like SMAD2 and SMAD3) form a complex with a common-mediator SMAD (SMAD4). This complex then translocates to the nucleus, where it acts as a transcription factor, upregulating the expression of target genes, including those for various types of collagen (COL1A1, COL1A2, COL3A1, COL5A1, COL6A3).[4]

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound (mAAPV) based on in-vitro studies on human fibroblast cells (Hs68).

Table 1: Effect of this compound on MMP-1 Expression [5]

| Concentration of mAAPV | Inhibition of MMP-1 Expression (% of Control) |

| 0.04 µM | 78 ± 11.2% |

| 0.2 µM | 70 ± 7.7% |

Table 2: Effect of this compound on SMAD/SBE Complex Formation [5]

| Concentration of mAAPV | Enhancement of SMAD/SBE Complex Formation (Fold Increase) |

| 0.04 µM | ~1.2-fold |

| 0.2 µM | ~1.9-fold |

Table 3: Gene Expression Changes in Human Dermal Fibroblasts Induced by this compound [4]

| Gene | Function | Effect of mAAPV |

| Upregulated Genes | ||

| COL1A1, COL1A2, COL3A1, COL5A1, COL6A3 | Collagen Synthesis | Increased Expression |

| Downregulated Genes | ||

| MMP1, MMP3 | ECM Degradation | Decreased Expression |

| TIMP1, TIMP3 | MMP Inhibition | Decreased Expression |

Detailed Experimental Protocols

Human Neutrophil Elastase (HNE) Inhibition Assay

Objective: To determine the inhibitory effect of this compound on HNE activity.

Materials:

-

Human Neutrophil Elastase (commercially available)

-

This compound

-

Fluorogenic HNE substrate (e.g., MeO-Suc-Ala-Ala-Pro-Val-pNA)

-

Assay Buffer (e.g., 100 mM Tris-HCl, pH 7.5, 500 mM NaCl)

-

96-well microplate (black, clear bottom)

-

Fluorometric plate reader

Procedure:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Create a serial dilution of the tetrapeptide in the assay buffer to achieve a range of desired concentrations.

-

In the wells of the microplate, add the diluted tetrapeptide solutions. Include a positive control (a known HNE inhibitor) and a negative control (assay buffer only).

-

Add a fixed concentration of HNE to each well (except for a substrate control well).

-

Incubate the plate at 37°C for a predetermined time (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.

-

Initiate the enzymatic reaction by adding the fluorogenic HNE substrate to all wells.

-

Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., Ex/Em = 400/505 nm) in kinetic mode for a set duration (e.g., 30 minutes) at 37°C.

-

Calculate the rate of substrate hydrolysis for each concentration of the tetrapeptide.

-

Determine the percentage of HNE inhibition and, if applicable, calculate the IC50 value.

Gene Expression Analysis by RT-qPCR

Objective: To quantify the changes in collagen and elastin gene expression in human dermal fibroblasts treated with this compound.

Materials:

-

Human Dermal Fibroblasts (e.g., Hs68)

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

This compound

-

RNA extraction kit

-

cDNA synthesis kit

-

qPCR master mix

-

Primers for target genes (e.g., COL1A1, ELN) and a housekeeping gene (e.g., GAPDH)

-

qPCR instrument

Procedure:

-

Culture human dermal fibroblasts in multi-well plates until they reach a desired confluency.

-

Treat the cells with various concentrations of this compound for a specified time (e.g., 24-48 hours). Include an untreated control.

-

Lyse the cells and extract total RNA using a commercial kit according to the manufacturer's instructions.

-

Assess the quantity and quality of the extracted RNA.

-

Synthesize cDNA from the total RNA using a reverse transcription kit.

-

Perform qPCR using the synthesized cDNA, qPCR master mix, and specific primers for the target and housekeeping genes.

-

Analyze the qPCR data using the comparative Ct (ΔΔCt) method to determine the relative fold change in gene expression.

Western Blotting for SMAD Phosphorylation

Objective: To detect the phosphorylation of SMAD2 in human dermal fibroblasts following treatment with this compound.

Materials:

-

Human Dermal Fibroblasts

-

Cell culture medium

-

This compound

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels and running buffer

-

Transfer buffer and nitrocellulose or PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (anti-phospho-SMAD2, anti-total-SMAD2)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Culture and treat human dermal fibroblasts with this compound as described for the RT-qPCR protocol.

-

Lyse the cells in lysis buffer and collect the protein lysates.

-

Determine the protein concentration of each lysate.

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with the primary antibody against phospho-SMAD2 overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Strip the membrane and re-probe with an antibody against total SMAD2 to confirm equal protein loading.

Conclusion

This compound demonstrates a robust, dual-action mechanism for improving skin health and combating the signs of aging. Its primary role as a potent inhibitor of human neutrophil elastase effectively protects the existing extracellular matrix from degradation. Concurrently, it stimulates the synthesis of new collagen through the activation of the TGF-β/SMAD signaling pathway. This comprehensive approach of ECM preservation and neo-synthesis, supported by the quantitative data and methodologies presented in this guide, underscores its significant potential as a bioactive ingredient in advanced skincare and dermatological treatments. Further research is warranted to fully explore its clinical efficacy and to delineate the finer details of its interaction with the TGF-β receptor complex.

References

- 1. Elastase, Human Neutrophil CAS 9004-06-2 | 324681 [merckmillipore.com]

- 2. Selective inhibition of skin fibroblast elastase elicits a concentration-dependent prevention of ultraviolet B-induced wrinkle formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Human neutrophil elastase: degradation of basement membrane components and immunolocalization in the tissue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Smad-induced alterations of matrix metabolism by a myristoyl tetra peptide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. aston-chemicals.com [aston-chemicals.com]

Unveiling the Cellular Landscape: A Technical Guide to the Targets of Myristoyl Tetrapeptide Ala-Ala-Pro-Val

For Researchers, Scientists, and Drug Development Professionals

Myristoyl tetrapeptide Ala-Ala-Pro-Val (mAAPV) is a synthetic lipopeptide that has garnered significant interest in the fields of dermatology and tissue engineering for its potent effects on the extracellular matrix (ECM). This technical guide provides an in-depth exploration of the cellular targets and mechanisms of action of mAAPV, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways involved.

Core Cellular Target: Extracellular Matrix Homeostasis

The primary cellular activity of this compound revolves around the regulation of ECM homeostasis. It exerts a dual effect: stimulating the synthesis of crucial ECM proteins while simultaneously inhibiting the enzymes responsible for their degradation. This dual action positions mAAPV as a promising agent for applications aimed at skin rejuvenation, wound healing, and combating the signs of aging.

Stimulation of Extracellular Matrix Protein Expression

Studies have demonstrated that mAAPV significantly upregulates the expression of several key collagen genes.[1] In human fibroblast cells (Hs68), treatment with mAAPV leads to a notable increase in the transcription of genes encoding for various collagen types, essential for maintaining the structural integrity and elasticity of the skin.[1]

Inhibition of Matrix Metalloproteinases (MMPs)

A critical aspect of mAAPV's function is its ability to suppress the expression of MMPs, a family of enzymes that degrade collagen and other ECM components.[1][2] This inhibitory action helps to preserve the existing ECM and prevent its breakdown, which is a hallmark of skin aging and various pathological conditions. Specifically, mAAPV has been shown to reduce the expression of MMP-1 and MMP-3.[1]

Quantitative Data Summary

The following tables summarize the key quantitative findings from studies investigating the effects of this compound.

| Parameter | Cell Line | Concentration of mAAPV | Observed Effect | Reference |

| MMP-1 Expression | Hs68 Human Fibroblast | 0.04 µM | 22% reduction | [1] |

| MMP-1 Expression | Hs68 Human Fibroblast | 0.2 µM | 30% reduction | [1] |

| Gene | Cell Line | Effect of mAAPV Treatment | Reference |

| COL1A1 | Hs68 Human Fibroblast | Increased expression | [1] |

| COL1A2 | Hs68 Human Fibroblast | Increased expression | [1] |

| COL3A1 | Hs68 Human Fibroblast | Increased expression | [1] |

| COL5A1 | Hs68 Human Fibroblast | Increased expression | [1] |

| COL6A3 | Hs68 Human Fibroblast | Increased expression | [1] |

| MMP1 | Hs68 Human Fibroblast | Decreased expression | [1] |

| MMP3 | Hs68 Human Fibroblast | Decreased expression | [1] |

| TIMP1 | Hs68 Human Fibroblast | Decreased expression | [1] |

| TIMP3 | Hs68 Human Fibroblast | Decreased expression | [1] |

Mechanism of Action: Activation of the TGF-β Signaling Pathway

The effects of this compound on ECM regulation are mediated through the activation of the Transforming Growth Factor-β (TGF-β) signaling pathway.[1] This pathway plays a pivotal role in cell growth, differentiation, and the synthesis of ECM proteins.

SMAD Protein Activation

Upon introduction to Hs68 human fibroblast cells, mAAPV initiates a signaling cascade that leads to the direct activation of SMAD2, a key intracellular transducer of the TGF-β signal.[1] Activated SMAD2 then forms a complex with SMAD4, which translocates to the nucleus. Furthermore, mAAPV induces the binding of SMAD3 to DNA, suggesting its role in the transcriptional regulation of target genes.[1] The pattern of gene expression changes induced by mAAPV closely mirrors that of TGF-β, further solidifying the link between this peptide and the TGF-β/SMAD pathway.[1]

References

Methodological & Application

Application Notes and Protocols for the Solid-Phase Synthesis of Myristoyl-Ala-Ala-Pro-Val

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the solid-phase synthesis of the myristoylated tetrapeptide, Myristoyl-Ala-Ala-Pro-Val. The protocol detailed below utilizes the widely adopted Fmoc/tBu strategy, outlining each critical step from resin preparation to final peptide cleavage and purification. This guide is intended to serve as a practical resource for researchers in peptide chemistry and drug development, providing a robust methodology for the synthesis of lipidated peptides.

Introduction

Solid-phase peptide synthesis (SPPS) is a cornerstone of modern peptide chemistry, enabling the efficient and stepwise assembly of amino acid chains on an insoluble resin support.[1][2] The Fmoc (9-fluorenylmethyloxycarbonyl) strategy is a popular choice for SPPS due to its mild deprotection conditions, which are compatible with a wide range of amino acid functionalities.[1] Myristoylation, the attachment of a 14-carbon saturated fatty acid (myristic acid) to the N-terminus of a peptide, is a lipid modification that can enhance the therapeutic potential of peptides by improving their membrane permeability and stability. This protocol details the synthesis of Myristoyl-Ala-Ala-Pro-Val, a tetrapeptide with potential applications in various research and therapeutic areas.

Experimental Workflow

The overall workflow for the solid-phase synthesis of Myristoyl-Ala-Ala-Pro-Val is depicted below. The process begins with the selection and preparation of the resin, followed by the sequential coupling of the amino acids in the C- to N-terminal direction. N-terminal myristoylation is performed after the completion of the peptide chain assembly. The final steps involve the cleavage of the peptide from the resin and its subsequent purification and analysis.

Figure 1: General workflow for the solid-phase synthesis of Myristoyl-Ala-Ala-Pro-Val.

Materials and Reagents

| Reagent | Supplier | Typical Purity |

| Rink Amide MBHA Resin (100-200 mesh) | Various | 0.5 - 0.8 mmol/g |

| Fmoc-Val-OH | Various | >99% |

| Fmoc-Pro-OH | Various | >99% |

| Fmoc-Ala-OH | Various | >99% |

| Myristic Acid | Various | >98% |

| HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) | Various | >99% |

| HOBt (Hydroxybenzotriazole) | Various | >99% |

| DIPEA (N,N-Diisopropylethylamine) | Various | >99% |

| Piperidine (B6355638) | Various | >99% |

| DMF (N,N-Dimethylformamide) | Various | Peptide Synthesis Grade |

| DCM (Dichloromethane) | Various | ACS Grade |

| TFA (Trifluoroacetic acid) | Various | Reagent Grade |

| TIS (Triisopropylsilane) | Various | >98% |

| Diethyl ether | Various | Anhydrous |

| Acetonitrile | Various | HPLC Grade |

| Water | Various | HPLC Grade |

Table 1: List of materials and reagents required for the synthesis.

Detailed Experimental Protocol

This protocol is designed for a 0.1 mmol synthesis scale.

Resin Preparation

-

Place 200 mg of Rink Amide MBHA resin (assuming a substitution of 0.5 mmol/g) in a solid-phase synthesis vessel.

-

Swell the resin in 5 mL of DMF for 30-60 minutes with gentle agitation.[3]

-

Drain the DMF.

Stepwise Fmoc-SPPS

The synthesis follows a cyclical process of Fmoc deprotection and amino acid coupling.

Fmoc Deprotection Cycle:

-

Add 5 mL of 20% piperidine in DMF to the resin.

-

Agitate for 5 minutes, then drain the solution.

-

Add a fresh 5 mL of 20% piperidine in DMF and agitate for an additional 15 minutes.

-

Drain the solution and wash the resin thoroughly with DMF (5 x 5 mL).

Amino Acid Coupling Cycle:

-

In a separate vial, dissolve 3 equivalents of the Fmoc-amino acid, 3 equivalents of HBTU, and 3 equivalents of HOBt in a minimal amount of DMF.

-

Add 6 equivalents of DIPEA to the activation mixture and vortex for 1-2 minutes.

-

Add the activated amino acid solution to the deprotected resin.

-

Agitate the reaction mixture for 2 hours at room temperature. For the coupling after Proline, it is advisable to perform a double coupling to ensure high efficiency.[4]

-

Drain the coupling solution and wash the resin with DMF (3 x 5 mL) and DCM (3 x 5 mL).

Peptide Elongation Sequence:

-

Coupling 1: Fmoc-Val-OH

-

Deprotection

-

Coupling 2: Fmoc-Pro-OH

-

Deprotection

-

Coupling 3: Fmoc-Ala-OH

-

Deprotection

-

Coupling 4: Fmoc-Ala-OH

-

Deprotection

N-terminal Myristoylation

-

Following the final Fmoc deprotection of the N-terminal Alanine, wash the resin with DMF.

-

Prepare a solution of myristic acid (3 equivalents), HBTU (3 equivalents), and HOBt (3 equivalents) in DMF.

-

Add DIPEA (6 equivalents) to activate the myristic acid.

-

Add the activated myristic acid solution to the resin and agitate for 4-6 hours at room temperature.

-

Wash the resin with DMF (5 x 5 mL) and DCM (5 x 5 mL).

-

Dry the resin under vacuum for at least 1 hour.

Cleavage and Deprotection

-

Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5 v/v/v). A volume of 10 mL is typically sufficient for 200 mg of resin.[5]

-

Add the cleavage cocktail to the dried resin in the synthesis vessel.

-

Agitate the mixture at room temperature for 2-3 hours.[5]

-

Filter the cleavage mixture to separate the resin and collect the filtrate containing the peptide.

-

Wash the resin with a small amount of fresh TFA and combine the filtrates.

Peptide Precipitation and Purification

-

Precipitate the crude peptide by adding the TFA filtrate dropwise into a 50 mL centrifuge tube containing 40 mL of cold diethyl ether.[5]

-

A white precipitate of the crude peptide should form.

-

Centrifuge the mixture and decant the ether.

-

Wash the peptide pellet with cold diethyl ether twice to remove residual scavengers.

-

Dry the crude peptide under a stream of nitrogen and then under vacuum.

-

Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column and a water/acetonitrile gradient containing 0.1% TFA.[6][7][8]

Analysis and Characterization

-

Confirm the identity of the purified peptide by mass spectrometry (e.g., ESI-MS or MALDI-TOF) to verify the correct molecular weight.[6]

-

Assess the purity of the final product by analytical RP-HPLC.[6][9]

Quantitative Data Summary

| Step | Parameter | Value | Notes |

| Resin Loading | Starting Resin Quantity | 200 mg | Assuming 0.5 mmol/g substitution for a 0.1 mmol scale. |

| Amino Acid Coupling | Molar Excess (AA:Resin) | 3:1 | A higher excess may be used for difficult couplings. |

| Coupling Reagents Excess | 3:1 (HBTU/HOBt:Resin) | ||

| Base Excess (DIPEA:Resin) | 6:1 | ||

| Coupling Time | 2 hours | Double coupling is recommended for the amino acid following Proline.[4] | |

| Myristoylation | Molar Excess (Acid:Resin) | 3:1 | |

| Coupling Time | 4-6 hours | ||

| Cleavage | Cleavage Cocktail | TFA/TIS/H₂O (95:2.5:2.5) | [5] |

| Cleavage Time | 2-3 hours | [5] | |

| Purification | Expected Crude Yield | ~70-85% (illustrative) | Sequence-dependent. |

| Expected Final Purity | >95% (after HPLC purification) |

Table 2: Summary of quantitative parameters for the synthesis of Myristoyl-Ala-Ala-Pro-Val.

Signaling Pathway and Logical Relationships

The following diagram illustrates the logical progression of the chemical transformations occurring during a single amino acid addition cycle in Fmoc-SPPS.

Figure 2: Chemical transformations in one cycle of Fmoc-SPPS.

Conclusion

The protocol described in this application note provides a reliable and detailed method for the synthesis of Myristoyl-Ala-Ala-Pro-Val. By following these procedures, researchers can successfully produce this myristoylated tetrapeptide with high purity, suitable for a variety of scientific applications. The use of standard Fmoc chemistry and well-established coupling and cleavage protocols ensures the robustness and reproducibility of the synthesis.

References

- 1. benchchem.com [benchchem.com]

- 2. biomatik.com [biomatik.com]

- 3. chemistry.du.ac.in [chemistry.du.ac.in]

- 4. biotage.com [biotage.com]

- 5. benchchem.com [benchchem.com]

- 6. Peptide Purification and Product Analysis | AltaBioscience [altabioscience.com]

- 7. researchgate.net [researchgate.net]

- 8. hplc.eu [hplc.eu]

- 9. HPLC analysis and purification of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Testing Myristoyl Tetrapeptide Ala-Ala-Pro-Val on Neutrophils

For Researchers, Scientists, and Drug Development Professionals

Introduction

Myristoyl Tetrapeptide Ala-Ala-Pro-Val is a synthetic, myristoylated peptide. The Ala-Ala-Pro-Val sequence is a known substrate for neutrophil elastase, a key enzyme involved in inflammation and tissue remodeling. The addition of a myristoyl group, a saturated 14-carbon fatty acid, enhances cell permeability and membrane association, suggesting that this modified peptide may act as a signaling molecule rather than merely a substrate.[1][2] This document provides detailed experimental protocols to investigate the effects of this compound on key neutrophil functions: chemotaxis, elastase release, and intracellular calcium mobilization. The peptide is hypothesized to modulate inflammatory responses by potentially inhibiting matrix metalloproteinases (MMPs) and stimulating the expression of extracellular matrix (ECM) proteins.[3]

Data Presentation

The following tables should be used to record and organize quantitative data obtained from the described experimental protocols.

Table 1: Effect of this compound on Neutrophil Chemotaxis

| Treatment Group | Concentration (µM) | Chemotactic Index | Fold Change vs. Control | p-value |

| Vehicle Control (DMSO) | - | 1.0 | - | |

| Myristoyl-AAPV | 0.1 | |||

| 1 | ||||

| 10 | ||||

| 50 | ||||

| 100 | ||||

| Positive Control (fMLP, 10 nM) | - |

Table 2: Effect of this compound on Neutrophil Elastase Release

| Treatment Group | Concentration (µM) | Elastase Activity (RFU/min) | % Inhibition/Stimulation | p-value |

| Vehicle Control (DMSO) | - | 0 | - | |

| Myristoyl-AAPV | 0.1 | |||

| 1 | ||||

| 10 | ||||

| 50 | ||||

| 100 | ||||

| Positive Control (PMA, 100 nM) | - |

Table 3: Effect of this compound on Intracellular Calcium Mobilization

| Treatment Group | Concentration (µM) | Peak [Ca²⁺]i (nM) | Fold Change vs. Baseline | p-value |

| Vehicle Control (DMSO) | - | 1.0 | - | |

| Myristoyl-AAPV | 0.1 | |||

| 1 | ||||

| 10 | ||||

| 50 | ||||

| 100 | ||||

| Positive Control (fMLP, 100 nM) | - |

Experimental Protocols

Neutrophil Isolation from Human Blood

A generic protocol for neutrophil isolation is provided below. Ensure all procedures comply with institutional guidelines for handling human blood products.

Materials:

-

Anticoagulated (e.g., with ACD or heparin) whole human blood

-

Ficoll-Paque PLUS

-

Dextran T500

-

Hanks' Balanced Salt Solution (HBSS), Ca²⁺/Mg²⁺-free

-

Red Blood Cell (RBC) Lysis Buffer

-

HBSS with Ca²⁺/Mg²⁺ (HBSS⁺)

-

Fetal Bovine Serum (FBS)

Procedure:

-

Dilute whole blood 1:1 with HBSS without Ca²⁺/Mg²⁺.

-

Carefully layer the diluted blood over Ficoll-Paque PLUS in a centrifuge tube.

-

Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.

-

Aspirate and discard the upper layers containing plasma, mononuclear cells, and platelets, leaving the granulocyte/erythrocyte pellet.

-

Resuspend the pellet in HBSS without Ca²⁺/Mg²⁺ and add Dextran T500 to a final concentration of 1%.

-

Allow erythrocytes to sediment for 30-45 minutes at room temperature.

-

Collect the leukocyte-rich supernatant.

-

Centrifuge the supernatant at 250 x g for 10 minutes.

-

To remove remaining erythrocytes, resuspend the pellet in RBC Lysis Buffer for 5-10 minutes on ice.

-

Stop the lysis by adding an excess of HBSS without Ca²⁺/Mg²⁺ and centrifuge at 250 x g for 10 minutes.

-

Resuspend the neutrophil pellet in HBSS⁺ with 1% FBS.

-

Determine cell viability and concentration using a hemocytometer and trypan blue exclusion. Purity should be >95%.

Chemotaxis Assay (Boyden Chamber Assay)

This assay measures the directed migration of neutrophils towards a chemoattractant.

Materials:

-

Isolated human neutrophils

-

This compound (stock solution in DMSO)

-

N-Formylmethionyl-leucyl-phenylalanine (fMLP) as a positive control

-

HBSS⁺ with 0.1% BSA

-

Boyden chamber apparatus with polycarbonate membranes (3-5 µm pore size)

-

Calcein-AM fluorescent dye

Procedure:

-

Resuspend isolated neutrophils in HBSS⁺ with 0.1% BSA at a concentration of 1 x 10⁶ cells/mL.

-

Incubate neutrophils with Calcein-AM for 30 minutes at 37°C for fluorescent labeling.

-

Wash the cells twice with HBSS⁺ with 0.1% BSA to remove excess dye.

-

Prepare serial dilutions of this compound (e.g., 0.1, 1, 10, 50, 100 µM) in HBSS⁺ with 0.1% BSA. Use fMLP (10 nM) as a positive control and HBSS⁺ with 0.1% BSA containing the same final concentration of DMSO as the vehicle control.

-

Add the peptide dilutions and controls to the lower wells of the Boyden chamber.

-

Place the polycarbonate membrane over the lower wells.

-

Add the Calcein-AM labeled neutrophil suspension to the upper wells.

-

Incubate the chamber for 60-90 minutes at 37°C in a 5% CO₂ incubator.

-

After incubation, remove the membrane and scrape off non-migrated cells from the top surface.

-

Measure the fluorescence of the migrated cells on the bottom of the membrane or in the lower chamber using a fluorescence plate reader (Excitation/Emission ~485/520 nm).

-

The Chemotactic Index can be calculated as the fold increase in fluorescence over the vehicle control.

Elastase Release Assay

This assay quantifies the amount of elastase released from neutrophils upon stimulation.

Materials:

-

Isolated human neutrophils

-

This compound (stock solution in DMSO)

-

Phorbol 12-myristate 13-acetate (PMA) as a positive control

-

Cytochalasin B

-

Fluorogenic elastase substrate (e.g., MeOSuc-Ala-Ala-Pro-Val-AMC)

-

HBSS⁺

Procedure:

-

Resuspend neutrophils in HBSS⁺ at 2 x 10⁶ cells/mL.

-

Pre-treat the neutrophils with Cytochalasin B (5 µg/mL) for 10 minutes at 37°C to enhance degranulation.

-

In a 96-well plate, add the pre-treated neutrophils.

-

Add serial dilutions of this compound (e.g., 0.1, 1, 10, 50, 100 µM). Use PMA (100 nM) as a positive control and a DMSO vehicle control.

-

Incubate for 30-60 minutes at 37°C.

-

Centrifuge the plate at 400 x g for 5 minutes to pellet the cells.

-

Carefully transfer the supernatant to a new 96-well plate.

-

Add the fluorogenic elastase substrate to each well.

-

Measure the fluorescence kinetically over 30-60 minutes using a fluorescence plate reader (Excitation/Emission ~380/460 nm).

-

Calculate the rate of substrate cleavage (RFU/min) to determine elastase activity.

Intracellular Calcium Mobilization Assay

This assay measures changes in the concentration of free cytosolic calcium ([Ca²⁺]i) in response to stimuli.

Materials:

-

Isolated human neutrophils

-

This compound (stock solution in DMSO)

-

fMLP as a positive control

-

Fura-2 AM or Indo-1 AM calcium indicator dye

-

Pluronic F-127

-

HBSS⁺

Procedure:

-

Resuspend neutrophils in HBSS⁺ at 1-2 x 10⁶ cells/mL.

-

Load the cells with a calcium indicator dye (e.g., Fura-2 AM) in the presence of Pluronic F-127 for 30-45 minutes at 37°C in the dark.

-

Wash the cells twice with HBSS⁺ to remove extracellular dye and resuspend in HBSS⁺.

-

Transfer the cell suspension to a cuvette for a fluorometer or a 96-well plate for a plate reader equipped for ratiometric calcium measurements.

-

Establish a stable baseline fluorescence reading.

-

Add this compound at various concentrations (e.g., 0.1, 1, 10, 50, 100 µM) and record the change in fluorescence over time.

-

Use fMLP (100 nM) as a positive control and a DMSO vehicle control.

-

For Fura-2, measure the ratio of fluorescence emission at 510 nm with excitation at 340 nm and 380 nm. For Indo-1, measure the ratio of emission at ~405 nm and ~485 nm with excitation at ~350 nm.

-

Calibrate the fluorescence ratio to [Ca²⁺]i using standard methods (e.g., using ionomycin (B1663694) and EGTA for maximum and minimum fluorescence).

Visualizations

Hypothesized Signaling Pathway

The following diagram illustrates a potential signaling pathway for this compound in neutrophils, focusing on its proposed role in MMP inhibition and ECM protein synthesis.

Caption: Hypothesized signaling of Myristoyl-AAPV in neutrophils.

Experimental Workflow

This diagram outlines the general workflow for testing the effects of this compound on neutrophil functions.

Caption: Workflow for neutrophil functional assays with Myristoyl-AAPV.

References

Application Notes and Protocols: Myristoyl Tetrapeptide Ala-Ala-Pro-Val in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

Myristoyl tetrapeptide Ala-Ala-Pro-Val, also referred to as mAAPV, is a synthetic lipopeptide that has demonstrated significant potential in modulating the extracellular matrix (ECM) in skin biology. By mimicking the action of transforming growth factor-beta (TGF-β), mAAPV stimulates the synthesis of key ECM proteins while concurrently inhibiting the activity of matrix metalloproteinases (MMPs), enzymes responsible for ECM degradation.[1][2] These dual-action properties make it a compelling molecule for research in dermatology, cosmetology, and tissue engineering, particularly in the context of skin aging and wound healing.

This document provides detailed application notes and protocols for the use of this compound in cell culture, with a focus on its effects on human fibroblast cells.

Mechanism of Action

This compound exerts its biological effects primarily through the activation of the TGF-β signaling pathway.[2] The binding of mAAPV to the TGF-β receptor complex initiates a signaling cascade that leads to the phosphorylation and activation of downstream SMAD proteins, specifically SMAD2.[1][2] Activated SMADs then translocate to the nucleus, where they act as transcription factors to upregulate the expression of genes encoding for ECM proteins, such as various types of collagen.[1][2]

Simultaneously, this pathway leads to the downregulation of genes encoding for MMPs, including MMP-1 and MMP-3, and the upregulation of tissue inhibitors of metalloproteinases (TIMPs).[2] This coordinated regulation results in a net increase in the deposition and integrity of the extracellular matrix.

Cell Culture Applications

This compound is primarily utilized in cell culture to investigate its effects on:

-

Extracellular Matrix Production: Studying the upregulation of collagen and other ECM components in fibroblast cell lines (e.g., Hs68).

-

Inhibition of Matrix Degradation: Assessing the downregulation of MMP expression and activity.

-

Signal Transduction: Elucidating the role of the TGF-β/SMAD pathway in mediating the peptide's effects.

-

Anti-aging and Wound Healing Models: Investigating the potential of the peptide to restore ECM integrity in in vitro models.

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound on human fibroblast (Hs68) cells as reported in the literature.

| Parameter | Concentration (µM) | Incubation Time | Fold Change vs. Control | Reference |

| Collagen I Expression | 0.01 | 24 hours | 1.4 | [1] |

| 0.04 | 24 hours | 1.9 | [1] | |

| 0.2 | 24 hours | 2.1 | [1] |

Table 1: Effect of this compound on Collagen I Expression.

| Parameter | Concentration (µM) | Incubation Time | % of Control | Reference |

| MMP-1 Expression | 0.04 | 48 hours | 78 ± 11.2 | [1] |

| 0.2 | 48 hours | 70 ± 7.7 | [1] |

Table 2: Inhibitory Effect of this compound on MMP-1 Expression.

A study also indicated that treatment with mAAPV resulted in the decreased expression of MMP-3 and increased expression of collagen genes including COL1A1, COL1A2, COL3A1, COL5A1, and COL6A3.[2]

Experimental Protocols

The following are detailed protocols for key experiments to assess the activity of this compound in cell culture.

General Cell Culture and Treatment

This protocol describes the general procedure for treating human fibroblast cells with this compound.

-

Cell Line: Hs68 (Human Foreskin Fibroblast)

-

Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: 37°C, 5% CO₂ in a humidified incubator.

-

Protocol:

-

Seed Hs68 cells in appropriate culture vessels (e.g., 6-well plates, 100 mm dishes) and allow them to adhere and reach 70-80% confluency.

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or sterile water, as per manufacturer's instructions).

-

Dilute the stock solution in a culture medium to the desired final concentrations (e.g., 0.01, 0.04, 0.2 µM). A vehicle control (medium with solvent) should be included in all experiments.

-

Aspirate the old medium from the cells and replace it with the medium containing the peptide or vehicle control.

-

Incubate the cells for the desired period (e.g., 24 hours for gene/protein expression analysis, 48 hours for MMP inhibition assays).

-

Quantification of Procollagen (B1174764) Type I Production by ELISA

This protocol outlines the measurement of secreted procollagen type I in the cell culture supernatant.

-

Principle: An Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the amount of procollagen type I N-terminal propeptide (P1NP) or C-terminal propeptide (P1CP) released by the cells into the culture medium.

-

Materials:

-

Commercially available P1NP or P1CP ELISA kit.

-

Culture supernatant from treated and control cells.

-

Microplate reader.

-

-

Protocol:

-

Following treatment with this compound for 24-48 hours, collect the culture supernatant.

-

Centrifuge the supernatant to remove any cellular debris.

-

Perform the ELISA according to the manufacturer's instructions. This typically involves:

-

Adding standards and samples to the antibody-coated microplate.

-

Incubating with a detection antibody.

-

Adding a substrate and stopping the reaction.

-

Measuring the absorbance at the appropriate wavelength.

-

-

Calculate the concentration of procollagen type I in each sample based on the standard curve.

-

Analysis of SMAD2 Phosphorylation by Western Blot

This protocol is for detecting the activation of the SMAD2 signaling pathway.

-

Principle: Western blotting is used to detect the phosphorylated form of SMAD2 (pSMAD2) in cell lysates, indicating the activation of the TGF-β pathway.

-

Materials:

-

Cell lysates from treated and control cells.

-

SDS-PAGE gels and electrophoresis apparatus.

-

PVDF or nitrocellulose membrane.

-

Primary antibodies: anti-pSMAD2 (Ser465/467) and anti-total SMAD2 (as a loading control).

-